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Compound of Interest

Compound Name:
1-(bromomethyl)-4-

propoxybenzene

Cat. No.: B1336300 Get Quote

An In-depth Technical Guide to 1-(bromomethyl)-4-propoxybenzene: IUPAC Name,

Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(bromomethyl)-4-
propoxybenzene, a para-substituted aromatic compound of interest in organic synthesis and

potential applications in drug discovery and materials science. Due to its bifunctional nature,

possessing both a reactive benzylic bromide and a stable propoxy ether, this molecule serves

as a valuable building block for the introduction of the 4-propoxybenzyl moiety.

IUPAC Name and Chemical Structure
The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is 1-
(bromomethyl)-4-propoxybenzene. The structure consists of a benzene ring substituted at

the 1 and 4 positions with a bromomethyl (-CH₂Br) group and a propoxy (-OCH₂CH₂CH₃)

group, respectively.

Chemical Structure:

Physicochemical Properties
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While experimental data for 1-(bromomethyl)-4-propoxybenzene is not readily available in

public databases, its properties can be estimated based on structurally similar compounds such

as 1-(bromomethyl)-4-methoxybenzene and 1-bromo-4-propoxybenzene.

Property Estimated Value Notes

Molecular Formula C₁₀H₁₃BrO -

Molecular Weight 229.11 g/mol Calculated

Appearance Colorless to pale yellow liquid
By analogy to similar

compounds

Boiling Point > 250 °C

Estimated to be higher than 1-

bromo-4-propoxybenzene

(approx. 245 °C)

Density ~1.3 g/cm³

Estimated to be similar to

related brominated aromatic

ethers

Solubility

Insoluble in water; Soluble in

common organic solvents

(e.g., dichloromethane, diethyl

ether, acetone)

Typical for aryl bromides and

ethers

Synthesis of 1-(bromomethyl)-4-propoxybenzene
Two primary synthetic routes are proposed for the laboratory-scale preparation of 1-
(bromomethyl)-4-propoxybenzene. These methods leverage fundamental and well-

established organic reactions.

Route A: Benzylic Bromination of 4-Propoxytoluene
This approach involves the free-radical bromination of the benzylic methyl group of 4-

propoxytoluene. The Wohl-Ziegler reaction, utilizing N-Bromosuccinimide (NBS) as the bromine

source and a radical initiator, is the standard method for this transformation.

Experimental Protocol:
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Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic

stirrer, add 4-propoxytoluene (1 equivalent), N-Bromosuccinimide (NBS, 1.1 equivalents),

and a suitable solvent such as carbon tetrachloride or acetonitrile.

Initiation: Add a catalytic amount of a radical initiator, such as benzoyl peroxide or

azobisisobutyronitrile (AIBN).

Reaction: Heat the mixture to reflux. The reaction can be monitored by TLC or GC-MS to

follow the consumption of the starting material. The reaction is typically complete within a few

hours.

Workup: Cool the reaction mixture to room temperature. Filter off the succinimide byproduct.

Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining

bromine, followed by a brine wash.

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate

under reduced pressure. The crude product can be purified by vacuum distillation or column

chromatography on silica gel to yield pure 1-(bromomethyl)-4-propoxybenzene.

Route B: Williamson Ether Synthesis from 4-
(Bromomethyl)phenol
This alternative synthesis involves the formation of the ether linkage via a Williamson ether

synthesis. This method is particularly useful if 4-(bromomethyl)phenol is a more readily

available starting material.

Experimental Protocol:

Deprotonation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon),

dissolve 4-(bromomethyl)phenol (1 equivalent) in a polar aprotic solvent such as acetone or

dimethylformamide (DMF). Add a base, such as potassium carbonate (1.5 equivalents), and

stir the suspension.

Alkylation: To the resulting phenoxide solution, add 1-bromopropane (1.2 equivalents)

dropwise at room temperature.
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Reaction: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and stir until

the starting phenol is consumed, as monitored by TLC.

Workup: After cooling to room temperature, filter off the inorganic salts. If DMF was used as

the solvent, it can be removed under high vacuum. Otherwise, dilute the filtrate with a water-

immiscible organic solvent like ethyl acetate and wash with water and brine.

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in

vacuo. The resulting crude product can be purified by column chromatography to afford the

desired 1-(bromomethyl)-4-propoxybenzene.

Synthetic Pathways and Logical Relationships
The following diagrams illustrate the two proposed synthetic routes for 1-(bromomethyl)-4-
propoxybenzene.
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Caption: Synthetic Route A: Benzylic Bromination.
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Caption: Synthetic Route B: Williamson Ether Synthesis.
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Potential Applications in Research and
Development
1-(bromomethyl)-4-propoxybenzene is a versatile intermediate for organic synthesis. The

benzylic bromide is a reactive electrophile suitable for nucleophilic substitution reactions,

allowing for the introduction of the 4-propoxybenzyl group onto a wide range of substrates,

including amines, alcohols, thiols, and carbanions. This moiety is of interest in medicinal

chemistry for its potential to modulate the pharmacokinetic and pharmacodynamic properties of

drug candidates. The propoxy group can enhance lipophilicity, which may improve membrane

permeability and oral bioavailability.

In materials science, this compound can be used in the synthesis of polymers and functional

materials where the 4-propoxybenzyl group can impart specific properties such as thermal

stability or liquid crystalline behavior.

Safety and Handling
As a benzylic bromide, 1-(bromomethyl)-4-propoxybenzene is expected to be a lachrymator

and an irritant to the skin, eyes, and respiratory tract. It should be handled in a well-ventilated

fume hood with appropriate personal protective equipment, including safety goggles, gloves,

and a lab coat. Due to its reactivity, it should be stored in a cool, dry place away from moisture

and incompatible materials such as strong bases and nucleophiles.

To cite this document: BenchChem. [1-(bromomethyl)-4-propoxybenzene IUPAC name and
structure]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1336300#1-bromomethyl-4-propoxybenzene-iupac-
name-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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